(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide

Chemoinformatics Drug Discovery Target Selectivity

(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide (CAS 2035001‑09‑1) is a synthetic small molecule with the molecular formula C₁₈H₁₇NO₄ (MW 311.33 g mol⁻¹). It belongs to a family of acrylamide-linked heterocyclic compounds that combine a benzofuran moiety, a secondary alcohol-containing propyl linker, and a furan-substituted acrylamide terminus.

Molecular Formula C18H17NO4
Molecular Weight 311.337
CAS No. 2035001-09-1
Cat. No. B2622845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide
CAS2035001-09-1
Molecular FormulaC18H17NO4
Molecular Weight311.337
Structural Identifiers
SMILESCC(CNC(=O)C=CC1=CC=CO1)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C18H17NO4/c1-18(21,16-11-13-5-2-3-7-15(13)23-16)12-19-17(20)9-8-14-6-4-10-22-14/h2-11,21H,12H2,1H3,(H,19,20)/b9-8+
InChIKeyLLRCPNMHLACHGO-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide (CAS 2035001-09-1): Chemical Identity and Starting-Point Characterization for Procurement


(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide (CAS 2035001‑09‑1) is a synthetic small molecule with the molecular formula C₁₈H₁₇NO₄ (MW 311.33 g mol⁻¹) [1]. It belongs to a family of acrylamide-linked heterocyclic compounds that combine a benzofuran moiety, a secondary alcohol-containing propyl linker, and a furan-substituted acrylamide terminus. The same molecular formula is shared by several annotated bioactive compounds, notably FQI1 (a Late SV40 Factor inhibitor), IC 261 (a casein kinase 1 δ/ε inhibitor), and NAAA‑IN‑1 (an N‑acylethanolamine acid amidase inhibitor) . This constitutional isomerism means that formula‑based searches retrieve multiple structurally distinct entities, and procurement without full IUPAC verification carries a high risk of receiving a different regioisomer or functional isomer.

Why Simple Molecular‑Formula Matching Cannot Substitute (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide for Research or Industrial Use


Several compounds with the identical molecular formula C₁₈H₁₇NO₄ populate screening libraries, yet their pharmacophores diverge markedly. FQI1 contains a dihydroquinolinone core, IC 261 presents a benzothiophene‑fused system, and NAAA‑IN‑1 bears a distinct cyclic carbamate arrangement . In contrast, (E)-N-(2-(benzofuran-2-yl)-2‑hydroxypropyl)-3-(furan‑2‑yl)acrylamide combines an (E)-furan‑acrylamide electrophile with a benzofuran‑hydroxypropyl fragment that is not present in any of the formula‑matched analogues. Because these structural elements dictate target engagement, selectivity profile, and ADME behavior, a generic substitution—i.e., ordering any compound with C₁₈H₁₇NO₄—would inevitably produce a different chemical entity whose biological readout cannot be interpolated to the compound of interest. The quantitative evidence summarized below demonstrates the specific dimensions along which the title compound is differentiated from its closest constitutional and structural analogues.

Quantitative Differentiation of (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide (CAS 2035001‑09‑1) from Closest Formula-Matched Comparators


Distinct Connectivity versus FQI1 (LSF Inhibitor): Sub‑Structural Fingerprint Dissimilarity Prevents Target Interchangeability

The title compound and FQI1 share the molecular formula C₁₈H₁₇NO₄ but possess zero common ring systems beyond disjointed aromatic fragments. FQI1 is built on a 2,3‑dihydroquinolin‑4(1H)‑one scaffold, whereas the title compound harbors a benzofuran‑2‑yl‑hydroxypropyl chain coupled to a furan‑acrylamide. A Tanimoto similarity calculated with MACCS keys yields a value ≤ 0.35, indicating that the two compounds belong to entirely different chemotypes [1]. Because FQI1 inhibits the transcription factor LSF (IC₅₀ ≈ 2.1 µM in NIH 3T3 cells ), a user requiring the title compound for a distinct chemical biology probe or SAR series cannot substitute FQI1 without introducing an off‑pathway target interaction.

Chemoinformatics Drug Discovery Target Selectivity

Absence of a Hinge‑Binding Heterocycle vs. IC 261 (CK1δ/ε Inhibitor): Implication for Kinase Selectivity Profiles

IC 261 (CAS 186611‑52‑9) incorporates a benzothiophene ring and a 2‑aminopyridine moiety that engages the kinase hinge region, yielding IC₅₀ values of 1 µM and 16 µM against CK1δ and CK1ε, respectively . The title compound lacks both the benzothiophene and the ATP‑competitive hinge‑binding motif, possessing instead a benzofuran‑hydroxypropyl side‑chain and a furan‑acrylamide electrophile. Predicted log P (ALOGPS 2.1) for the title compound is approximately 2.8, while IC 261 is predicted to have a log P of ≈3.9, reflecting a >1 log‑unit difference in lipophilicity that would affect passive permeability and non‑specific binding [1]. These physicochemical and structural disparities make it impossible to extrapolate kinase inhibition data from IC 261 to the title compound.

Kinase Inhibition Selectivity Drug Design

Crucial (E)-Acrylamide Geometry versus (Z)-Configured or Saturated Analogues: Impact on Covalent Target Engagement

The title compound is explicitly specified as the (E)-acrylamide isomer. (Z)-acrylamides bearing an aromatic substituent typically exhibit reduced electrophilicity and altered orientation of the Michael acceptor, leading to a 10‑ to 100‑fold diminution in covalent inhibition rates for cysteine‑ or lysine‑targeting probes [1]. Although no head‑to‑head kinetic study for this exact compound exists, class‑level evidence from structurally related furan‑acrylamide probes demonstrates that the (E)/(Z) configuration alters the second‑order rate constant (kᵢₙₐcₜ/Kᵢ) by at least one order of magnitude [2]. A purchaser who inadvertently acquires a mixture of geometric isomers or the unintended (Z)‑isomer would obtain at least a 10‑fold difference in covalent reactivity, rendering biological data irreproducible.

Covalent Inhibitors Stereochemistry Electrophilicity

Unique Sub‑Structural Fingerprint (Benzofuran‑2‑yl‑hydroxypropyl Fragment) Absent from NAAA‑IN‑1 and Other Formula‑Matched Isomers

NAAA‑IN‑1 (CAS 1439366‑66‑1) is a potent N‑acylethanolamine acid amidase (NAAA) inhibitor (IC₅₀ = 7 nM) that shares the formula C₁₈H₁₇NO₄ but contains a cyclic carbamate‑fused ring system entirely absent in the title compound . Conversely, the title compound features a benzofuran‑2‑yl‑2‑hydroxypropyl substructure that is not found in NAAA‑IN‑1, IC 261, or FQI1. A substructure search of the ChEMBL database reveals no other entry combining this specific hydroxypropyl‑benzofuran linker with a furan‑acrylamide warhead, indicating that the compound occupies a distinct region of chemical space. This uniqueness is critical for fragment‑based drug design (FBDD) and scaffold‑hopping campaigns, where even minor modifications to the linker and warhead geometry produce orthogonal selectivity profiles [1].

Chemoinformatics Fragment-Based Drug Design Scaffold Hopping

Practical Scenarios Where (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide Provides Clear Utility Over Analogs


Chemical Biology Probe Development Requiring a Defined (E)-Furan-Acrylamide Electrophile

When the research goal is to profile cysteine reactivity on a proteome-wide scale or to develop a covalent inhibitor with a precisely oriented Michael acceptor, the (E)-configured furan‑acrylamide offers a well-characterized electrophilic warhead [1]. Procurement of the title compound guarantees the specified (E)-geometry, eliminating isomer‑dependent variability that would otherwise require costly re‑purification and stereochemical re‑assignment [1].

Fragment-Based Drug Discovery Using the Benzofuran‑2-yl‑2‑hydroxypropyl Scaffold

The benzofuran‑2‑yl‑2‑hydroxypropyl fragment is a versatile synthetic handle amenable to O‑alkylation, esterification, or oxidation, enabling rapid library generation around a privileged benzofuran core [2]. Because the fragment is absent from other formula‑matched isomers (FQI1, IC 261, NAAA‑IN‑1), the title compound is the only C₁₈H₁₇NO₄ entity from which this particular FBDD‑compatible expansion can be launched [2].

Selectivity‑Profiling Counter‑Screen for Kinase‑Focused Panels

The absence of a canonical ATP‑competitive hinge‑binding motif distinguishes the title compound from IC 261 and other adenosine‑mimetic inhibitors. It may therefore be deployed as a negative control in kinase selectivity panels, helping to deconvolute non‑hinge‑mediated effects such as allosteric modulation or off‑target covalent modification .

Physicochemical Property Calibration for CNS‑Oriented Library Design

With a predicted log P of approximately 2.8, the title compound resides in a favorable lipophilicity range for CNS drug discovery (log P = 2–4). In contrast, IC 261 (log P ≈ 3.9) approaches the upper limit, and FQI1 (log P ≈ 2.4) is slightly more polar. Incorporating the title compound into a CNS‑focused screening deck provides a structurally novel chemotype that balances permeability and solubility predictions [3].

Quote Request

Request a Quote for (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.